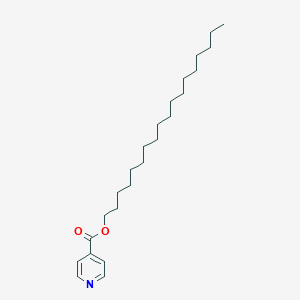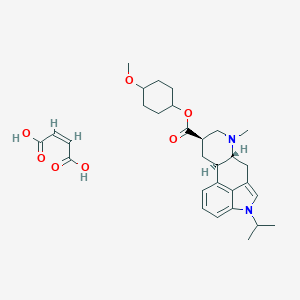
(3E,5Z)-undeca-1,3,5-triene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(3E,5Z)-undeca-1,3,5-triene is an organic compound with the molecular formula C₁₁H₁₈. It is a triene, meaning it contains three double bonds within its carbon chain. This compound is notable for its unique stereochemistry, with the double bonds at positions 3 and 5 having E and Z configurations, respectively .
準備方法
Synthetic Routes and Reaction Conditions
(3E,5Z)-undeca-1,3,5-triene can be synthesized through various methods. One common approach involves the photoisomerization of cyclohexadienes and hexatrienes, where light energy induces structural changes in the molecules. Another method includes the synthesis from sorbic acid, which provides a general route for creating trienes with different substitution patterns. Additionally, a key step in its synthesis involves a palladium-copper-catalyzed coupling reaction followed by stereoselective zinc reduction.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis techniques. These methods typically utilize the same synthetic routes as laboratory-scale preparations but are optimized for higher yields and efficiency. The use of catalysts and controlled reaction conditions is crucial to ensure the desired stereochemistry and purity of the final product.
化学反応の分析
Types of Reactions
(3E,5Z)-undeca-1,3,5-triene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated hydrocarbons.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogens or alkyl halides for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides or alcohols, reduction can produce alkanes, and substitution can result in halogenated or alkylated derivatives.
科学的研究の応用
(3E,5Z)-undeca-1,3,5-triene has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool for studying the effects of stereochemistry on biological activity.
Medicine: Research into its potential medicinal properties is ongoing, with studies exploring its use as a precursor for pharmaceuticals.
Industry: Due to its pleasant odor, this compound is used in the perfumery industry.
作用機序
The mechanism of action of (3E,5Z)-undeca-1,3,5-triene involves its interaction with molecular targets and pathways within biological systems. The compound’s double bonds and stereochemistry play a crucial role in its reactivity and interactions. For example, its ability to undergo photoisomerization allows it to change its structure in response to light, which can be harnessed in various applications.
類似化合物との比較
Similar Compounds
(3Z,5E)-undeca-1,3,5-triene: This isomer has the opposite stereochemistry at the double bonds compared to (3E,5Z)-undeca-1,3,5-triene.
(E,E)-undeca-1,3,5-triene: This compound has both double bonds in the E configuration.
(Z,Z)-undeca-1,3,5-triene: This isomer has both double bonds in the Z configuration.
Uniqueness
This compound is unique due to its specific stereochemistry, which influences its chemical reactivity and physical properties. The E and Z configurations of the double bonds create a distinct three-dimensional shape, affecting how the compound interacts with other molecules and its overall stability .
特性
CAS番号 |
19883-27-3 |
|---|---|
分子式 |
C11H18 |
分子量 |
150.26 g/mol |
IUPAC名 |
(3Z,5E)-undeca-1,3,5-triene |
InChI |
InChI=1S/C11H18/c1-3-5-7-9-11-10-8-6-4-2/h3,5,7,9,11H,1,4,6,8,10H2,2H3/b7-5-,11-9+ |
InChIキー |
JQQDKNVOSLONRS-BABZSUFTSA-N |
SMILES |
CCCCCC=CC=CC=C |
異性体SMILES |
CCCCC/C=C/C=C\C=C |
正規SMILES |
CCCCCC=CC=CC=C |
Key on ui other cas no. |
51447-08-6 19883-27-3 16356-11-9 |
物理的記述 |
Liquid |
ピクトグラム |
Health Hazard |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![6-oxahexacyclo[12.6.2.02,9.05,7.011,21.018,22]docosa-1(21),2(9),10,12,14(22),15,17,19-octaene](/img/structure/B10762.png)






![4-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one](/img/structure/B10774.png)

